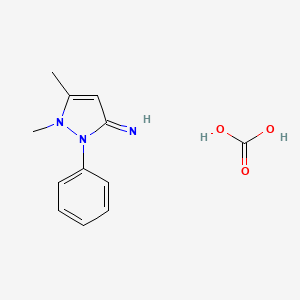![molecular formula C21H29NO4 B6118614 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one](/img/structure/B6118614.png)
2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one is a compound that belongs to the class of cyclohexanone derivatives. It is also known by the name of DMDDA. This compound has been synthesized through a multi-step process and has shown potential for use in scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one is not fully understood. However, it has been proposed that this compound may inhibit the growth of cancer cells through the induction of apoptosis, or programmed cell death. Additionally, the fluorescent properties of this compound may be due to its ability to bind to metal ions and undergo a conformational change, resulting in a change in fluorescence.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one are not fully understood. However, studies have shown that this compound may have anti-cancer properties and may be useful as a fluorescent probe for the detection of metal ions in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one in lab experiments is its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, this compound has shown promising results in in vitro experiments for its ability to inhibit the growth of cancer cells. However, limitations for lab experiments may include the need for further studies to fully understand the mechanism of action and potential side effects of this compound.
Direcciones Futuras
There are several future directions for research on 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one. One potential direction is to further investigate its anti-cancer properties and potential use as a therapeutic agent. Additionally, further studies could be conducted to fully understand the mechanism of action and potential side effects of this compound. Finally, research could be conducted to explore the potential use of this compound as a fluorescent probe for the detection of metal ions in biological systems.
Métodos De Síntesis
The synthesis of 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one involves a multi-step process. The first step involves the reaction of 3,4-diethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with methylamine and cyclohexanone in the presence of a catalyst to form the final product, 2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one.
Aplicaciones Científicas De Investigación
2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one has shown potential for use in scientific research applications. It has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in in vitro experiments. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-5,5-dimethyl-3-methyliminocyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-6-25-18-9-8-14(11-19(18)26-7-2)10-16(23)20-15(22-5)12-21(3,4)13-17(20)24/h8-9,11,23H,6-7,10,12-13H2,1-5H3/b20-16-,22-15? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOLWTZDOBEFAS-LJWNSAJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=C2C(=NC)CC(CC2=O)(C)C)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C/C(=C/2\C(=NC)CC(CC2=O)(C)C)/O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6118541.png)
![3-{[4-(3-methoxybenzyl)-3-oxo-1-piperazinyl]carbonyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6118544.png)
![3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6118556.png)

![2-(3-methoxyphenyl)-N-[1-(4-pyridinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6118573.png)

![(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}cyclopentyl)(4-chlorophenyl)amine](/img/structure/B6118593.png)
![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6118599.png)

![N-(2,6-diethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6118608.png)
![4-(2-chloro-4-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6118618.png)

![9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one](/img/structure/B6118624.png)
![9-(2-methoxyphenyl)-2-methyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6118634.png)